
2,8-Dimethoxy-4-methyl-7-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethoxy-4-methyl-7-nitroquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with methoxy groups at positions 2 and 8, a methyl group at position 4, and a nitro group at position 7. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxy-4-methyl-7-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 2,8-dimethoxy-4-methylquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethoxy-4-methyl-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,8-Dimethoxy-4-methyl-7-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,8-Dimethoxy-4-methyl-7-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
- 2-Methyl-8-nitroquinoline
- 4-Hydroxy-2-quinoline
- 7-Methyl-8-nitroquinoline
Comparison: Compared to these similar compounds, 2,8-Dimethoxy-4-methyl-7-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological properties. The combination of these substituents can enhance the compound’s solubility, stability, and potential biological activities .
Propriétés
Numéro CAS |
50553-72-5 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2,8-dimethoxy-4-methyl-7-nitroquinoline |
InChI |
InChI=1S/C12H12N2O4/c1-7-6-10(17-2)13-11-8(7)4-5-9(14(15)16)12(11)18-3/h4-6H,1-3H3 |
Clé InChI |
IQTUPFLBKIBOED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=C2OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
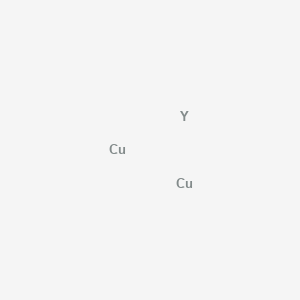
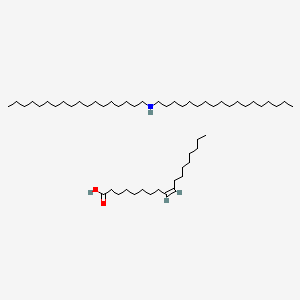
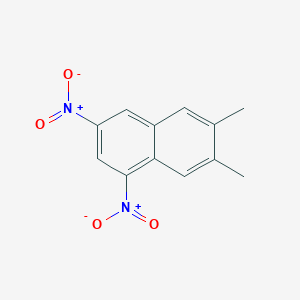
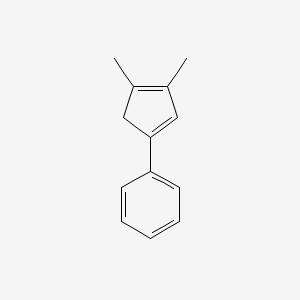
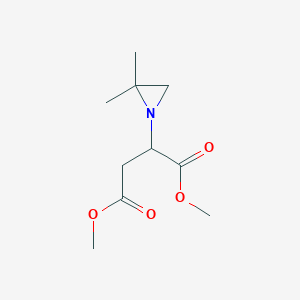
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
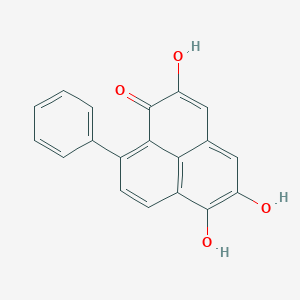
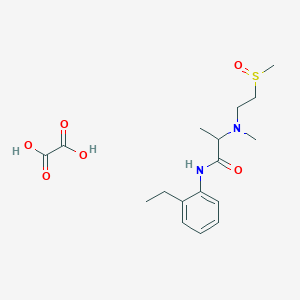
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

